Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
Description
Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a heterocyclic compound featuring a fused pyrido-quinoline scaffold with a sulfonamide substituent at position 9 and an ethyl benzoate ester at position 2. This structure combines a rigid bicyclic system with functional groups that may enhance biological activity, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) or serving as a fluorophore in imaging applications.
Properties
IUPAC Name |
ethyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-28-21(25)14-5-8-17(9-6-14)22-29(26,27)18-12-15-4-3-11-23-19(24)10-7-16(13-18)20(15)23/h5-6,8-9,12-13,22H,2-4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRIRXFQDWMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as hexahydroisoquinolin derivatives have been found to inhibit ezh2, a histone lysine methyltransferase. EZH2 plays a key role in cancer aggressiveness, metastasis, and prognosis.
Mode of Action
It can be inferred from related compounds that the interaction with its targets could lead to changes in the methylation status of histones, thereby affecting gene expression.
Biological Activity
Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features of this compound are believed to contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of this compound is C23H23N3O4S. Its structure includes a quinoline core fused with a hexahydropyridine ring and a sulfonamide functional group. These characteristics enhance its lipophilicity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.51 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds with a quinoline core can intercalate with DNA, inhibiting cancer cell replication. This compound has shown potential as an anticancer agent due to its ability to target specific molecular pathways involved in tumor growth. In vitro studies have demonstrated that similar quinoline derivatives exhibit cytotoxic effects against various cancer cell lines .
Antibacterial Properties
The sulfonamide group in this compound may contribute to its antibacterial activity by inhibiting bacterial enzyme functions. Studies have reported that related compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that the compound could serve as a template for developing new antibacterial agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in preliminary studies. It appears to decrease the production of inflammatory cytokines and may inhibit pathways involved in inflammation . This activity positions it as a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on derivatives of quinoline indicated that compounds similar to Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline) exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis through caspase activation .
- Antibacterial Testing : In vitro assays demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in COX-2 Inhibition
Compound 1f (Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate)
- Core Structure : 3,4-Dihydroquinazolin-4-one (a bicyclic lactam) with a sulfonamide-substituted ethenyl group and an ethyl benzoate ester .
- Functional Groups :
- Sulfonamide on the ethenyl-linked phenyl ring.
- Ethyl ester at the para position of the 3-phenyl ring.
- Biological Activity : Demonstrates moderate COX-2 inhibition (47.1% at 20 μM), though less potent than celecoxib. Activity is attributed to the sulfonamide group and para-substituted phenyl rings .
- Spectral Data :
Target Compound vs. Compound 1f :
- Core Differences: The target compound’s hexahydropyridoquinoline core is more rigid and saturated compared to the partially unsaturated quinazolinone in 1f. This may influence binding affinity to enzymatic targets.
Target Compound vs. Fluorophore Analogue :
- Functionalization : The target compound’s sulfonamido-benzoate group may reduce fluorescence efficiency compared to hydroxy/carbonyl substituents but could improve solubility or target specificity.
Comparative Data Table
Research Implications and Gaps
- COX-2 Inhibition: The target compound’s pyridoquinoline core may offer enhanced steric complementarity to COX-2 compared to quinazolinones, but its activity remains uncharacterized in the evidence. Testing via assays similar to is warranted.
- Imaging Potential: The fluorophore analogue’s success suggests the target compound could be modified for optical applications by introducing electron-withdrawing groups.
- Synthetic Challenges : highlights low yields in condensations involving dihydroxybenzoyl benzoic acids, which may apply to the target compound’s synthesis .
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate, and how is its purity validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the hexahydropyrido[3,2,1-ij]quinoline core via cyclization reactions under controlled temperature (60–80°C) and acidic conditions .
- Step 2: Introduction of the sulfonamide group using a benzenesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .
- Step 3: Esterification of the benzoic acid moiety with ethanol under reflux conditions.
Purity Validation: - Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm structural integrity and assess impurities (<2%).
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?
Methodological Answer:
Key parameters for optimization:
- Solvent Choice: Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of reactants.
- Catalyst: Add catalytic iodine (1–2 mol%) to accelerate sulfonamide formation .
- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements from 60% to >85% have been reported under optimized conditions .
Basic: What analytical techniques are critical for confirming the compound’s molecular structure?
Methodological Answer:
- X-Ray Crystallography: Single-crystal diffraction to resolve the 3D arrangement of the hexahydropyridoquinoline core and sulfonamide group. SHELX software is commonly used for refinement .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- Elemental Analysis: Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values).
Advanced: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Computational modeling (AutoDock Vina) predicts binding affinity to carbonic anhydrase IX, a cancer-associated enzyme, via sulfonamide-Zn²+ coordination .
- Enzyme Inhibition Assays: Measure IC50 values using stopped-flow spectroscopy (e.g., inhibition of human carbonic anhydrase II at ~50 nM) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate target engagement .
Basic: What are the compound’s stability and solubility profiles under physiological conditions?
Methodological Answer:
- Solubility: Poor aqueous solubility (logP ~3.5); improve via co-solvents (e.g., 10% DMSO in PBS) or formulation as a cyclodextrin complex .
- Stability: Degrades at pH <5 (hydrolysis of ester group). Store at 2–8°C in inert atmosphere (argon) to prevent oxidation .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Replicate Experiments: Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Multi-Omics Correlation: Combine transcriptomics and proteomics to identify off-target effects masking primary activity .
- Batch Analysis: Verify compound purity across studies using LC-MS; impurities >5% may skew results .
Advanced: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., bromo, methoxy) at the quinoline C9 position to alter steric/electronic profiles .
- Sulfonamide Variants: Replace benzene with heteroaromatic rings (e.g., pyridine) to modulate hydrogen-bonding capacity.
- SAR Validation: Test derivatives in enzyme inhibition assays and correlate with computed electrostatic potential maps (DFT) .
Basic: How is the compound’s purity validated in complex biological matrices (e.g., plasma)?
Methodological Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS): Quantify using multiple reaction monitoring (MRM) with deuterated internal standards.
- Validation Parameters: Include linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and recovery (>90%) per ICH guidelines .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen).
- Molecular Dynamics (MD): Simulate reaction trajectories in explicit solvent (e.g., water/ethanol mixtures) to predict hydrolysis rates .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential dust inhalation (LD50 >500 mg/kg in rodents) .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
